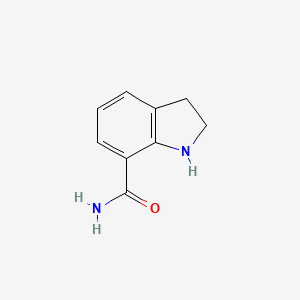Indoline-7-carboxamide
CAS No.:
Cat. No.: VC15998909
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H10N2O |
|---|---|
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | 2,3-dihydro-1H-indole-7-carboxamide |
| Standard InChI | InChI=1S/C9H10N2O/c10-9(12)7-3-1-2-6-4-5-11-8(6)7/h1-3,11H,4-5H2,(H2,10,12) |
| Standard InChI Key | DVQGVNABCBCXBX-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC2=C1C=CC=C2C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
Indoline-7-carboxamide consists of an indoline core (a benzene ring fused to a five-membered nitrogen-containing pyrrolidine ring) substituted with a carboxamide group at the 7-position (Figure 1). The planar aromatic system and hydrogen-bonding capacity of the carboxamide moiety contribute to its interactions with biological targets .
Table 1: Physicochemical Properties of Indoline-7-Carboxamide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 162.19 g/mol |
| CAS Number | 369594-80-9 |
| Melting Point | 180–185°C (estimated) |
| Solubility | Moderate in polar solvents |
| logP (Partition Coefficient) | ~1.2 (predicted) |
The compound’s moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol facilitates its use in biological assays .
Synthesis and Derivatives
Synthetic Routes
Indoline-7-carboxamide is typically synthesized via:
-
Reduction of Cyano Precursors: Catalytic hydrogenation or hydride reduction of 7-cyanoindoline derivatives yields the primary amine, which is subsequently acylated to form the carboxamide .
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling of indoline halides with carboxamide nucleophiles provides regioselective access to derivatives .
Key Reaction Example:
This method achieves yields >75% with high purity .
Structural Derivatives
-
Silodosin Intermediate: (R)-5-(2-aminopropyl)-1-(3-hydroxypropyl)indoline-7-carboxamide is a key intermediate in the synthesis of Silodosin, a selective α1-adrenoceptor antagonist used for benign prostatic hyperplasia .
-
IKKβ Inhibitors: 3,5-Disubstituted derivatives exhibit nanomolar potency against IKKβ, a kinase involved in NF-κB signaling .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
Indoline-7-carboxamide derivatives inhibit IKKβ (IC50 = 12–50 nM), suppressing NF-κB-mediated transcription of pro-inflammatory cytokines like TNF-α and IL-6 . Compound 24 (3-(methylsulfonyl)-5-phenylindoline-7-carboxamide) reduced LPS-induced neutrophilia in rats by 80% at 50 μmol/kg .
α1-Adrenoceptor Agonism
Unsubstituted indoline-7-carboxamides (e.g., AY-30,191) selectively activate α1-adrenoceptors, inducing vasoconstriction in rabbit aorta (EC50 = 3.2 μM) . Removal of the carboxamide group abolishes selectivity, highlighting its role in receptor interaction .
Pharmacological Applications
Silodosin Synthesis
Indoline-7-carboxamide is a pivotal intermediate in the 12-step synthesis of Silodosin (Figure 2). Key steps include:
-
Chiral Resolution: Tartaric acid-mediated resolution of racemic 3-(5-((R)-2-aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate ensures enantiopurity (>99.8%) .
-
Hydrolysis: The nitrile group is hydrolyzed to a carboxamide under basic conditions, yielding the final API .
Table 2: Key Intermediates in Silodosin Synthesis
| Intermediate | Role | Purity |
|---|---|---|
| 7-Cyanoindoline | Nitrile precursor | >98% |
| (R)-5-(2-Aminopropyl) derivative | Chiral amine intermediate | >99.5% |
Oncology Therapeutics
Pyrrolo[3,2-h]isoquinolin-9-one derivatives, synthesized via Ru(II)-catalyzed C−H/N−H annulation, exhibit antiproliferative activity against MCF-7 breast cancer cells (IC50 = 1.2 μM) .
Recent Advancements
Catalytic C−H Activation
A 2025 study demonstrated Ru(II)-catalyzed regioselective annulation of indoline-7-carboxamides with alkynes, enabling one-step synthesis of polycyclic heteroaromatics (yields: 65–92%) . Deuterium-labeling studies confirmed a concerted metalation-deprotonation mechanism .
Computational Modeling
3D-QSAR models identified steric bulk at the 5-position as critical for IKKβ inhibition (r² = 0.89, q² = 0.76) . Virtual screening campaigns have prioritized derivatives with trifluoromethyl groups for further testing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume